4-Fluoro-2-(trifluoromethyl)benzylamine

Description

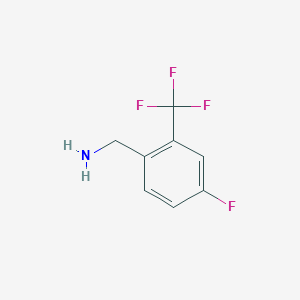

Structure

2D Structure

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQGRYYLPWCHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370549 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202522-22-3 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202522-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-(trifluoromethyl)benzylamine chemical properties

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzylamine core substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, imparts a unique combination of steric and electronic properties. The strategic placement of these fluorine-containing moieties is a well-established strategy in modern drug design to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability and receptor binding affinity.[2] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the compound's chemical properties, a detailed synthetic protocol, its applications in drug discovery, and essential safety and handling procedures.

Physicochemical and Structural Properties

The distinct molecular architecture of this compound is central to its chemical behavior.[1] The benzene ring is substituted with a fluorine atom at the para (4) position, a trifluoromethyl group at the ortho (2) position, and a methanamine (-CH₂NH₂) group at the 1-position. The potent electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the electron density of the aromatic ring and the basicity of the amine group.[1] The bulky trifluoromethyl group also introduces considerable steric hindrance around the aminomethyl moiety, which can affect its reactivity and intermolecular interactions.[1]

A summary of its core physicochemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 202522-22-3 | [1][3] |

| Molecular Formula | C₈H₇F₄N | [1][3] |

| Molecular Weight | 193.14 g/mol | [1][3] |

| IUPAC Name | [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | [1] |

| Appearance | Colorless solid or liquid | [1][3] |

| Melting Point | 46 °C | [1] |

| Boiling Point | 177 - 185 °C | [1][3] |

| Density | 1.312 g/cm³ | [3] |

| Flash Point | 73 °C | [3] |

| pKa (Predicted) | 8.21 ± 0.10 | [4] |

| XLogP3 | 1.8 | [3] |

| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CN | [1] |

| InChI Key | BLQGRYYLPWCHMA-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

Recommended Synthetic Protocol

For pharmaceutical-grade synthesis where regiochemical purity is paramount, a multi-step sequence starting from a commercially available precursor is preferred.[1] The following protocol describes a common and reliable method involving benzylic bromination followed by amination.

Rationale: This stepwise approach provides excellent control over the position of the functional groups, avoiding the formation of unwanted isomers that can be difficult to separate. The starting material, 4-fluoro-2-(trifluoromethyl)toluene, ensures the correct initial placement of the key fluorine and trifluoromethyl substituents. Free-radical bromination is highly selective for the benzylic position, and the subsequent nucleophilic substitution with an ammonia equivalent cleanly introduces the required primary amine.

Step-by-Step Methodology:

-

Benzylic Bromination:

-

To a solution of 4-fluoro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. This intermediate is often used directly in the next step without further purification.

-

-

Amination (Delépine Reaction):

-

Dissolve the crude benzylic bromide from the previous step in a solvent mixture (e.g., chloroform or dichloromethane).

-

Add hexamethylenetetramine (HMTA, 1.1 eq) and stir the mixture at room temperature. A quaternary ammonium salt will precipitate.

-

Collect the salt by filtration and wash with a non-polar solvent (e.g., diethyl ether).

-

Hydrolyze the salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.

-

After hydrolysis, cool the solution and make it basic with an aqueous solution of sodium hydroxide (NaOH) to deprotonate the amine.

-

Extract the final product, this compound, with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the purified product.

-

Chemical Reactivity

As a primary amine, this compound undergoes a range of typical reactions, making it a versatile building block.[1] These include N-acylation with acid chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and reductive amination with aldehydes or ketones to yield secondary amines. These reactions are fundamental for incorporating this fluorinated moiety into more complex target molecules.[1]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block in drug design. The CF₃ group is a bioisostere for various groups and is known to increase lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable feature for CNS-active drug candidates.[1] Furthermore, the C-F bonds are exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[5]

Key Research Applications:

-

Enzyme Inhibitors: Derivatives have been used to prepare inhibitors for enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT), which are targets for treating hypercholesterolemia.[3][4][6] Other related compounds have been investigated as selective inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter biosynthesis.[1]

-

CNS-Active Agents: The compound's ability to cross the blood-brain barrier makes it a candidate for developing drugs targeting neurological disorders.[1]

-

Antitumor Agents: Certain derivatives have demonstrated cytotoxicity against human cancer cell lines, indicating potential applications in oncology.[1]

Safety, Handling, and Storage

This compound is classified as a corrosive material and requires careful handling to avoid exposure.[3][7]

-

Hazard Classification: Skin Corrosion/Irritation Category 1B (H314: Causes severe skin burns and eye damage).[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles with a face shield. All handling should be performed in a well-ventilated fume hood.[7]

-

Storage: The compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[3][4][8] Recommended storage is in a cool, dry place.[4]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]

References

- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

Sources

- 1. Buy this compound | 202522-22-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 202522-22-3 [chemicalbook.com]

- 7. fishersci.fi [fishersci.fi]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzylamine (CAS: 202522-22-3): A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorination

4-Fluoro-2-(trifluoromethyl)benzylamine is a highly functionalized aromatic amine that has garnered significant interest in contemporary medicinal chemistry.[1][2] Its structure, featuring a benzylamine core strategically substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, makes it an invaluable synthon for developing novel therapeutic agents.[2] The incorporation of these fluorinated moieties is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties. The CF₃ group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets, while the fluorine atom can influence electronic properties and block metabolic degradation.[1][3][4]

This guide serves as a comprehensive technical resource, moving beyond simple data recitation to explain the causality behind its utility and the protocols for its use.

Physicochemical and Structural Properties

The unique arrangement of electron-withdrawing groups on the phenyl ring dictates the compound's reactivity and physical characteristics. The trifluoromethyl group at the ortho position creates significant steric hindrance, which can influence reaction kinetics and the conformational preferences of its derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 202522-22-3 | [1][2][][6] |

| Molecular Formula | C₈H₇F₄N | [1][] |

| Molecular Weight | 193.14 g/mol | [1][] |

| Appearance | Colorless solid or liquid | [1][7] |

| Melting Point | 46°C | [1] |

| Boiling Point | ~177-185°C at 760 mmHg | [1][][7] |

| Density | ~1.312 g/cm³ | [][7] |

| pKa | 8.21 ± 0.10 (Predicted) | [8] |

| XLogP3 | 1.8 | [7] |

| Refractive Index | ~1.453 | [7][8] |

The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups decreases the basicity of the amine compared to unsubstituted benzylamine, a factor that must be considered in reaction planning.

Synthesis Protocol: A Validated Two-Step Approach

While commercially available, understanding the synthesis of this compound is crucial for custom synthesis projects and impurity profiling. A robust and logical pathway involves the preparation of the corresponding benzonitrile intermediate, followed by its chemical reduction.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

PART A: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile (Intermediate)

This procedure is adapted from established cyanation methods for aryl halides.[9] The choice of a high-boiling point solvent like quinoline or DMF is critical to drive the reaction to completion.

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with quinoline (or DMF) and cuprous cyanide (CuCN, ~1.1 equivalents).

-

Reagent Addition: Begin stirring and heat the mixture. Slowly add 4-fluoro-2-(trifluoromethyl)bromobenzene (1 equivalent) dropwise to the heated mixture.

-

Reaction: Bring the mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC. The disappearance of the starting aryl bromide indicates completion.

-

Workup and Isolation: After cooling, the reaction mixture is typically subjected to distillation to isolate the crude 4-fluoro-2-(trifluoromethyl)benzonitrile.[9] Further purification can be achieved by column chromatography or recrystallization.

PART B: Reduction to this compound (Final Product)

Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines. This method avoids the use of metal hydrides, simplifying the workup.

-

Reactor Setup: To a pressure-rated hydrogenation vessel, add the synthesized 4-fluoro-2-(trifluoromethyl)benzonitrile (1 equivalent) and a suitable solvent such as methanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., to 10 atm) and stir the mixture vigorously at room temperature.[4][10]

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. This typically takes 3-6 hours.

-

Workup and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield the final this compound.

Applications in Medicinal Chemistry and Materials Science

The title compound is a versatile precursor for a wide range of biologically active molecules and functional materials.

-

Pharmaceutical Intermediate: It is a cornerstone for synthesizing New Chemical Entities (NCEs).[2] Its derivatives have been investigated as potential antitumor agents and CNS-active drugs, where the lipophilicity imparted by the fluorinated groups aids in crossing the blood-brain barrier.[1] It is explicitly used in the preparation of heterocycle-substituted amide derivatives that act as ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors.[7][8][11]

-

Structure-Activity Relationship (SAR) Studies: The primary amine provides a reactive handle for creating diverse libraries of amides, ureas, and secondary amines, allowing medicinal chemists to systematically explore SAR.[2]

-

Ligand Development: The electronic properties influenced by the fluoro-substituents make it a candidate for developing novel ligands for catalysis.[1]

-

Materials Science: The combination of an aromatic core and a reactive amine moiety allows for its incorporation into functional materials like polymers and liquid crystals.[1]

Chemical Reactivity and Functionalization Pathways

The primary amine of this compound is the main site of reactivity, undergoing typical reactions for this functional group.

Sources

- 1. Buy this compound | 202522-22-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. 202522-22-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. echemi.com [echemi.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 10. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 11. This compound | 202522-22-3 [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzylamine: Synthesis, Structure, and Applications

Introduction: The Strategic Importance of Fluorinated Benzylamines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine and the trifluoromethyl (-CF₃) group can profoundly influence a molecule's pharmacokinetic and physicochemical profile, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] 4-Fluoro-2-(trifluoromethyl)benzylamine stands as a premier example of such a strategically fluorinated building block. Its substituted benzylamine framework serves as a versatile precursor for a diverse array of complex molecules, making it a high-value intermediate in the synthesis of novel therapeutics and functional materials.[1][3] This guide provides a comprehensive technical overview of its structure, properties, a robust synthesis protocol, and key applications for professionals in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name [4-fluoro-2-(trifluoromethyl)phenyl]methanamine, is characterized by a benzene ring substituted with a fluorine atom at the para-position (C4), a trifluoromethyl group at the ortho-position (C2), and an aminomethyl group (-CH₂NH₂) at C1. The potent electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly modulates the electron density of the aromatic ring and the basicity of the amine group.

Below is the chemical structure of this compound:

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-Fluoro-2-(trifluoromethyl)benzylamine

This guide provides a detailed technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 4-Fluoro-2-(trifluoromethyl)benzylamine. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the structural elucidation of this complex molecule, underpinned by spectroscopic principles and predictive data analysis. While experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from analogous structures and theoretical principles to provide a robust predictive framework for its characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. Accurate and unambiguous structural confirmation is paramount, and NMR and mass spectrometry are the cornerstone techniques for this purpose. This guide will delve into the expected spectral signatures of this molecule and the rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. For this compound, we will examine the expected characteristics of ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the disposition of the hydrogen atoms on the aromatic ring and the benzylic methylene group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.6 - 7.8 | dd (doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-5 | 7.2 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 5-6 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | 7.4 - 7.6 | dd (doublet of doublets) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 Hz |

| -CH₂- | ~3.9 | s (singlet) or broad s | N/A |

| -NH₂ | 1.5 - 2.5 (variable) | br s (broad singlet) | N/A |

Causality of Predictions: The aromatic protons are expected to be in the downfield region (7.0-8.0 ppm) due to the deshielding environment of the benzene ring. The electron-withdrawing trifluoromethyl group at C-2 will deshield the adjacent H-3 proton significantly. The fluorine at C-4 will influence the chemical shifts of H-3 and H-5 through space and through bond effects. The coupling patterns arise from spin-spin interactions between neighboring protons and with the fluorine atom. The benzylic protons (-CH₂-) are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, placing their signal around 3.9 ppm. The amine protons (-NH₂) are typically broad and their chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the attached atoms, particularly the highly electronegative fluorine and the trifluoromethyl group.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | ~140 | d (doublet) |

| C-2 | ~128 | q (quartet) |

| C-3 | ~132 | d (doublet) |

| C-4 | ~162 | d (doublet) |

| C-5 | ~115 | d (doublet) |

| C-6 | ~129 | s (singlet) or small d |

| -CH₂- | ~45 | s (singlet) |

| -CF₃ | ~124 | q (quartet) |

Causality of Predictions: The carbon attached to the fluorine (C-4) will show a large chemical shift due to the strong deshielding effect of fluorine. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also exhibit coupling to the fluorine atom, resulting in doublets for carbons ortho and meta to the fluorine. The chemical shifts are estimated based on additive rules for substituted benzenes.[1][2]

Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms.[3]

Expected ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | m (multiplet) |

| -CF₃ | -60 to -65 | s (singlet) |

Causality of Predictions: The chemical shift of the aromatic fluorine will be in the typical range for aryl fluorides. It will appear as a multiplet due to coupling with the neighboring aromatic protons. The trifluoromethyl group will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, as there are no other neighboring fluorine atoms.

Mass Spectrometry: Unraveling the Molecular Structure

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, we can predict the molecular ion and the likely fragmentation pathways.

Expected Mass Spectrometry Data:

| Ion | Predicted m/z | Interpretation |

| [M]⁺• | 193.06 | Molecular Ion |

| [M-H]⁺ | 192.05 | Loss of a hydrogen radical |

| [M-NH₂]⁺ | 177.05 | Loss of the amino group |

| [C₇H₃F₄]⁺ | 175.02 | Tropylium-like ion after rearrangement |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |

Causality of Predictions: The molecular ion peak at m/z 193.06 corresponds to the molecular weight of the compound. A common fragmentation pathway for benzylamines is the loss of the amino group to form a stable benzylic cation.[4][5] Further fragmentation of the aromatic ring can also occur. The proposed fragmentation pathway is illustrated below.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum with a spectral width of approximately 200 ppm, centered around -100 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 64 or 128).

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

ESI-MS Acquisition (for accurate mass):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

EI-MS Acquisition (for fragmentation pattern):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 40-300).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. For high-resolution data, calculate the elemental composition of the observed ions to confirm their identity.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI mass spectrometry fragmentation pathway.

Conclusion

The structural characterization of this compound relies heavily on the synergistic application of NMR and mass spectrometry. This guide provides a predictive framework for the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrometric fragmentation patterns. By understanding the underlying principles that govern these spectroscopic techniques, researchers can confidently interpret experimental data to confirm the identity and purity of this important synthetic building block. The provided protocols offer a starting point for the practical acquisition of high-quality analytical data.

References

- PubChem. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.

- Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.

- The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations.

- Oregon State University. 13C NMR Chemical Shifts.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. Spectroscopy of Aromatic Compounds.

- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.

- PubChem. 2-Bromo-5-fluorobenzotrifluoride.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemeo.com [chemeo.com]

- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-Fluoro-2-(trifluoromethyl)benzylamine in Modern Organic Synthesis: A Technical Guide

Abstract

This in-depth technical guide explores the multifaceted role of 4-Fluoro-2-(trifluoromethyl)benzylamine as a pivotal building block in contemporary organic synthesis. We delve into its unique physicochemical properties, providing a rationale for its strategic implementation in medicinal chemistry and materials science. This guide offers a comprehensive examination of its synthesis, reactivity, and application, supported by detailed experimental protocols and mechanistic insights. Case studies will illuminate its utility in the development of high-value compounds, including advanced pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the distinct advantages conferred by this fluorinated scaffold.

Introduction: The Rationale for Fluorination in Molecular Design

The deliberate incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design and materials science.[1] These modifications can profoundly influence a compound's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] this compound has emerged as a particularly valuable synthon, offering a unique combination of electronic and steric attributes that medicinal chemists and materials scientists can exploit to fine-tune molecular properties and enhance performance.[2] This guide will provide a comprehensive overview of this versatile building block, from its fundamental characteristics to its application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

The strategic placement of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzylamine scaffold imparts a distinct set of properties to the molecule. The electron-withdrawing nature of these substituents modulates the reactivity of both the aromatic ring and the benzylic amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 202522-22-3 | [2] |

| Molecular Formula | C₈H₇F₄N | [2] |

| Molecular Weight | 193.14 g/mol | [2] |

| Boiling Point | ~177 °C | [2] |

| Density | ~1.312 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Synthesis of this compound: A Reliable and Scalable Approach

A robust and widely employed method for the synthesis of this compound is the reduction of the corresponding benzonitrile precursor, 4-Fluoro-2-(trifluoromethyl)benzonitrile. This approach is favored for its high yield and scalability.

Synthesis of the Precursor: 4-Fluoro-2-(trifluoromethyl)benzonitrile

The synthesis of the benzonitrile precursor can be achieved through a multi-step process starting from m-trifluoromethyl fluorobenzene.[4]

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile [4]

-

Positioning Bromination: m-Trifluoromethylfluorobenzene is subjected to bromination to yield 4-fluoro-2-trifluoromethyl bromobenzene.

-

Cyano Group Replacement: The resulting brominated compound undergoes a cyano group replacement reaction, often using cuprous cyanide, to afford 4-fluoro-2-trifluoromethylbenzonitrile.

Reduction of 4-Fluoro-2-(trifluoromethyl)benzonitrile to the Target Benzylamine

The final step involves the reduction of the nitrile functionality to the primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Experimental Protocol: Reduction of 4-Fluoro-2-(trifluoromethyl)benzonitrile [5]

-

Materials: 4-Fluoro-2-(trifluoromethyl)benzonitrile, Raney Nickel (catalyst), Ethanol (solvent), Aqueous Ammonia, Hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, a solution of 4-Fluoro-2-(trifluoromethyl)benzonitrile in ethanol is prepared.

-

A catalytic amount of Raney Nickel and aqueous ammonia are added to the solution.

-

The reactor is sealed and pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Upon cooling, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by distillation.

-

Applications in Organic Synthesis: A Gateway to Novel Molecules

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, including acylation, sulfonation, and reductive amination.[2] This reactivity allows for its incorporation into a diverse range of molecular scaffolds.

Medicinal Chemistry: Crafting the Next Generation of Therapeutics

The unique substitution pattern of this compound makes it a highly sought-after building block in drug discovery. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the fluorine atom can modulate pKa and improve binding interactions with biological targets.[1]

A notable application of a positional isomer, 4-(trifluoromethyl)benzylamine, is in the synthesis of KRP-297, a potent thiazolidinedione-based antidiabetic agent.[6] The synthesis involves the amide coupling of 4-(trifluoromethyl)benzylamine with a carboxylic acid intermediate.

Experimental Protocol: Amide Coupling in the Synthesis of KRP-297 Analogs

-

Materials: Carboxylic acid intermediate, this compound, a coupling agent (e.g., EDC·HCl, HOBt), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Procedure:

-

To a solution of the carboxylic acid in the anhydrous solvent under an inert atmosphere, the coupling agent is added, and the mixture is stirred.

-

This compound is then added, followed by the base.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the desired amide.

-

The lipophilic nature imparted by the trifluoromethyl group makes this benzylamine derivative a promising scaffold for agents targeting the central nervous system (CNS), as it can facilitate crossing the blood-brain barrier.[7] Furthermore, fluorinated benzylamines have been explored as components of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are investigated for the treatment of hypercholesterolemia and Alzheimer's disease.[8][9] While specific examples of marketed drugs containing the this compound moiety for these indications are not prevalent, its structural features align with the design principles for such agents.

Materials Science: Engineering Advanced Functional Materials

The unique combination of an aromatic core and a reactive amine group, along with the presence of fluorine, makes this compound an attractive building block for functional materials such as polymers, liquid crystals, and organic electronics.[7] The fluorine and trifluoromethyl groups can influence the electronic properties and intermolecular interactions, leading to materials with tailored optical and electronic characteristics.

Safety and Handling

This compound is classified as a corrosive and air-sensitive compound.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C) to ensure its stability and prevent degradation.[2]

Conclusion

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the strategic placement of fluorine and a trifluoromethyl group, provide chemists with a powerful tool to modulate the characteristics of target molecules. From enhancing the pharmacokinetic profiles of drug candidates to tuning the properties of advanced materials, the applications of this synthon are both significant and expanding. The reliable synthetic routes and predictable reactivity of this compound ensure its continued importance in the pursuit of novel and improved chemical entities.

References

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

- FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?.

- ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. ResearchGate.

- PubMed. (n.d.). Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness. PubMed.

- Alzheimer's Drug Discovery Foundation. (n.d.). Optimization of Novel ACAT Inhibitors for Alzheimer's Disease.

- PubMed Central. (n.d.). Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer's Disease Mice. PubMed Central.

- ResearchGate. (2005). Design and Synthesis of Novel Antidiabetic Agents. ResearchGate.

- PubMed. (n.d.). Amelioration by KRP-297, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals. PubMed.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed Central. (n.d.). Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture. PubMed Central.

- ResearchGate. (n.d.). Structure of all 8 ACAT inhibitors employed as training set for the.... ResearchGate.

- National Institutes of Health. (2022). Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide.

- PubMed Central. (n.d.). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PubMed Central.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Semantic Scholar. (n.d.). Synthesis of Cyclopyrrolidine Clubbed with Oxadiazole Bases and Evaluation of their Anti-Diabetic Activity through in vivo. Semantic Scholar.

- Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). Drugs.com.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- PubMed Central. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. PubMed Central.

- PubMed. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amelioration by KRP-297, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 202522-22-3 [smolecule.com]

- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. curealz.org [curealz.org]

A-Z. A Technical Guide to the Strategic Application of 4-Fluoro-2-(trifluoromethyl)benzylamine in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic functionalization of molecular scaffolds is paramount to achieving desired pharmacological profiles.[1][2] 4-Fluoro-2-(trifluoromethyl)benzylamine has emerged as a high-value building block, engineered for the synthesis of novel bioactive molecules.[3] This technical guide provides an in-depth analysis of its core physicochemical properties, strategic applications in medicinal chemistry, and detailed protocols for its synthetic utilization. By leveraging its unique electronic and steric characteristics, researchers can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, membrane permeability, and target binding affinity.[3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile intermediate.

Introduction: The Strategic Advantage of Fluorination

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic and physicochemical properties.[5][6] The this compound moiety is a prime example of strategic fluorination, featuring two key components on a benzylamine scaffold: a fluorine atom at the para (4) position and a trifluoromethyl (CF₃) group at the ortho (2) position.[7] This specific substitution pattern imparts a unique combination of electronic and steric properties that medicinal chemists can exploit to overcome common drug development hurdles.[7]

The electron-withdrawing nature of both substituents significantly influences the molecule's basicity (pKa), lipophilicity (logP), and metabolic stability.[1][2][4] These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[7] This guide will dissect the rationale behind using this building block, providing both theoretical grounding and practical, actionable protocols.

Physicochemical & Pharmacokinetic Profile: A Quantitative Perspective

The true value of this compound lies in the predictable and advantageous ways it modifies a lead compound's properties. The combined electronic effects of the para-fluoro and ortho-trifluoromethyl groups create a unique molecular environment.

Key Physicochemical Attributes:

-

Modulated Basicity (pKa): The potent electron-withdrawing effects of the CF₃ and F groups decrease the electron density on the aromatic ring and, by extension, the basicity of the benzylamine nitrogen.[1] This lowering of the pKa is crucial, as it can alter the ionization state of the molecule at physiological pH, which in turn affects receptor interactions, cell permeability, and off-target activity.[2]

-

Enhanced Lipophilicity (logP): The trifluoromethyl group, in particular, significantly increases the lipophilicity of a molecule.[1][2] This property can enhance a drug candidate's ability to cross cellular membranes and access lipophilic binding pockets within target proteins.[2][4] However, this must be carefully balanced, as excessive lipophilicity can lead to reduced aqueous solubility and increased off-target effects.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[5] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 (CYP) enzymes.[4][8] Placing the bulky and stable CF₃ group at the ortho position can sterically hinder and block common sites of aromatic oxidation, a major pathway for drug metabolism.[5] This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.[5][8]

Comparative Data Summary:

| Property | Benzylamine (Parent) | 4-(Trifluoromethyl)benzylamine | This compound | Rationale for Change |

| Molecular Weight | 107.15 g/mol | 175.15 g/mol [9] | 193.14 g/mol [3] | Increased molecular weight due to fluorine and CF₃ addition. |

| pKa (Predicted) | 9.33[9] | 8.60[2] | Lower than 8.60 (Predicted) | Potent electron-withdrawing nature of F and CF₃ groups reduces the basicity of the amine.[1][2] |

| Calculated logP | 1.09[9] | 1.66 - 1.8[9] | > 1.8 (Predicted) | The CF₃ group significantly enhances lipophilicity.[1][2] |

| Metabolic Stability | Lower (Susceptible to MAO & CYP oxidation)[1] | Higher (CF₃ blocks para-oxidation)[1] | Highest (Ortho-CF₃ provides steric shield) | Ortho-CF₃ group blocks a primary site of metabolism, limiting metabolite formation and increasing half-life.[5][8] |

Core Applications & Structure-Activity Relationship (SAR) Insights

The unique properties of this compound make it a valuable building block across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and metabolic diseases.[3][7]

-

CNS-Active Drugs: The enhanced lipophilicity imparted by the fluorinated groups can improve a compound's ability to penetrate the blood-brain barrier, a critical requirement for drugs targeting the CNS.[7]

-

Kinase Inhibitors: The benzylamine moiety is a common feature in many kinase inhibitors, often forming key hydrogen bonds in the hinge region of the ATP binding pocket. The specific substitution pattern of this reagent can be used to fine-tune binding affinity and explore deeper, more hydrophobic pockets. The Raf kinase inhibitor Sorafenib, for example, features a related 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the utility of this substitution pattern in oncology.[10]

-

Metabolic Disease Modulators: Derivatives of fluorinated benzylamines have been investigated as antidiabetic agents. For instance, 4-(Trifluoromethyl)benzylamine was used in the synthesis of KRP-297, a potent antidiabetic agent, demonstrating the value of this scaffold in targeting metabolic disorders.[11]

Logical Workflow: Evaluating the Impact of this compound Incorporation

The decision to incorporate this building block should be systematic. The following workflow illustrates the key evaluation stages.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 202522-22-3 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 202522-22-3 [chemicalbook.com]

- 10. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 4-Fluoro-2-(trifluoromethyl)benzylamine in Next-Generation Agrochemical Synthesis: A Technical Guide

Abstract

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous innovation of highly effective and environmentally benign agrochemicals. Within the synthetic chemist's toolkit, fluorinated building blocks have emerged as pivotal components in the design of modern pesticides. This technical guide delves into the core utility of one such building block, 4-Fluoro-2-(trifluoromethyl)benzylamine, a strategically substituted aromatic amine that has become instrumental in the synthesis of advanced insecticidal compounds. We will explore the intrinsic properties of this molecule that make it a valuable precursor, its primary applications in the synthesis of isoxazoline insecticides, and provide detailed synthetic protocols for both the building block and its key agrochemical derivatives. This guide is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical development fields, offering both foundational knowledge and actionable experimental insights.

Introduction: The Fluorine Advantage in Agrochemical Design

The incorporation of fluorine and trifluoromethyl (-CF₃) groups into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design.[1] These moieties can profoundly influence a compound's physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and target-binding affinity.[2] The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can improve a molecule's membrane permeability and protect it from oxidative metabolism.[3] The fluorine atom, with a van der Waals radius similar to hydrogen, can modulate a compound's conformation and electronic distribution, often leading to more potent interactions with biological targets.[2]

This compound (CAS 202522-22-3) is a prime example of a building block that harnesses these "fluorine advantages."[4][5] Its unique substitution pattern—a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzylamine scaffold—makes it a highly sought-after intermediate for creating novel agrochemicals with improved performance profiles.[6]

Core Application: Synthesis of Isoxazoline Insecticides

The most prominent application of this compound in the agrochemical sector is in the synthesis of isoxazoline insecticides. This class of pesticides has gained significant traction due to its potent and broad-spectrum activity against a wide range of pests, particularly fleas and ticks in the veterinary field, with emerging applications in crop protection.

Mechanism of Action of Isoxazoline Insecticides

Isoxazoline insecticides act as potent antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls) in invertebrates. By binding to these channels, they block the influx of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and ultimately the death of the insect. The high selectivity of isoxazolines for insect over mammalian GABA receptors contributes to their favorable safety profile for vertebrates.

Synthetic Pathways and Methodologies

The successful synthesis of complex agrochemicals hinges on the availability and efficient manipulation of key intermediates. This section provides a detailed look at the synthetic routes to this compound and its subsequent use in the production of the notable isoxazoline insecticide, Fluralaner.

Synthesis of the Core Building Block: this compound

The industrial synthesis of this compound typically starts from more readily available precursors. A common and efficient route involves the reduction of the corresponding benzonitrile, 4-Fluoro-2-(trifluoromethyl)benzonitrile.

3.1.1. Precursor Synthesis: 4-Fluoro-2-(trifluoromethyl)benzonitrile

The synthesis of this key precursor often begins with m-trifluoromethylfluorobenzene.

-

Step 1: Bromination: M-trifluoromethylfluorobenzene undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-fluoro-2-trifluoromethyl bromobenzene.[7]

-

Step 2: Cyanation: The bromo-substituted intermediate is then subjected to a cyanation reaction, replacing the bromine with a nitrile group to form 4-Fluoro-2-(trifluoromethyl)benzonitrile.

3.1.2. Reduction to this compound

The reduction of the nitrile group is a direct and efficient method for preparing primary amines. Catalytic hydrogenation is a widely used industrial method that offers high yields and is environmentally benign.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Reactor Setup: A solution of 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol is charged into a high-pressure reactor.

-

Catalyst Addition: A catalytic amount of Raney Nickel (typically 5-10 wt%) and aqueous ammonia are added to the mixture.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas and heated. The reaction is monitored until the uptake of hydrogen ceases.

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by distillation under reduced pressure to yield this compound.

| Parameter | Value/Condition | Causality |

| Solvent | Ethanol or Methanol | Good solubility for the nitrile and resulting amine. |

| Catalyst | Raney Nickel | High activity and selectivity for nitrile reduction. |

| Ammonia | Aqueous solution | Suppresses the formation of secondary amine byproducts. |

| Hydrogen Pressure | Varies (e.g., 10 atm) | Higher pressure increases the rate of hydrogenation. |

| Temperature | Varies (e.g., Room Temp to 50°C) | Balances reaction rate with catalyst stability and selectivity. |

Table 1: Key parameters for the catalytic hydrogenation of 4-Fluoro-2-(trifluoromethyl)benzonitrile.

Application in Agrochemical Synthesis: The Case of Fluralaner

Fluralaner is a potent isoxazoline insecticide and acaricide that provides long-lasting protection against fleas and ticks. Its synthesis showcases the pivotal role of this compound. While the full industrial synthesis is complex and proprietary, a general conceptual pathway can be outlined based on public domain information. The synthesis involves the coupling of the benzylamine with a carboxylic acid intermediate containing the core isoxazoline ring structure.

Experimental Protocol: Amide Coupling to form a Fluralaner Analogue (Illustrative)

-

Activation of the Carboxylic Acid: A solution of the isoxazoline-containing carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) is treated with a coupling agent (e.g., EDC·HCl, HOBt) under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amine Addition: this compound (1.1 eq) is added to the reaction mixture, followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine to neutralize the acid formed during the reaction.

-

Reaction: The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final amide product.

Logical Workflow for Amide Coupling

Caption: Potential synthetic transformations of this compound for agrochemical discovery.

Conclusion

This compound stands out as a high-value intermediate in the landscape of modern agrochemical synthesis. Its strategic incorporation of fluorine and a trifluoromethyl group provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. The successful development of potent isoxazoline insecticides like Fluralaner underscores the importance of this building block. As the demand for more effective and sustainable crop protection solutions continues to grow, the strategic application of this compound and similar fluorinated synthons will undoubtedly play a crucial role in the discovery and development of the next generation of agrochemicals.

References

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. (URL: [Link])

- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (URL: [Link])

- Trifluoromethylpyridine: Its chemistry and applic

- EP0239414B1 - N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy) butanoic amide and herbicidal composition containing the same.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Deriv

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 202522-22-3 [chemicalbook.com]

- 6. Buy this compound | 202522-22-3 [smolecule.com]

- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

The Ascendant Role of 4-Fluoro-2-(trifluoromethyl)benzylamine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine and trifluoromethyl moieties into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide provides a comprehensive technical overview of 4-Fluoro-2-(trifluoromethyl)benzylamine and its derivatives, compounds of increasing interest in the pursuit of novel therapeutics. We will explore the synthetic rationale, delve into the profound impact of its unique substitution pattern on physicochemical and pharmacological properties, and present detailed protocols for the synthesis and biological evaluation of its derivatives. This document is intended to serve as a practical resource for researchers engaged in the design and development of next-generation therapeutic agents, particularly in the realms of oncology and neuroscience.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The deliberate introduction of fluorine atoms into bioactive molecules has become a powerful and widely adopted strategy in drug discovery. The unique electronic properties of fluorine, being the most electronegative element, can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] When combined with a trifluoromethyl (-CF3) group, as seen in the this compound scaffold, these effects are often magnified, offering a compelling starting point for the development of novel chemical entities (NCEs).[2]

The this compound core is characterized by a benzylamine moiety with a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position.[3] This specific arrangement creates a unique electronic and steric environment that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Research has indicated that derivatives of this scaffold exhibit promising biological activities, including potential as antitumor and central nervous system (CNS)-active agents.[3] The lipophilicity imparted by the fluorinated groups can enhance the ability of these compounds to cross the blood-brain barrier, making them attractive for neurological applications.[3]

This guide will provide a detailed exploration of the synthesis, potential biological activities, and methods for evaluating derivatives of this compound, offering a roadmap for researchers seeking to leverage this versatile building block in their drug discovery programs.

The this compound Core: Physicochemical Properties and Synthetic Considerations

The foundational this compound molecule is a colorless solid with the molecular formula C8H7F4N.[3] Its unique substitution pattern significantly influences its chemical reactivity and physical properties.

| Property | Value |

| Molecular Weight | 193.14 g/mol |

| Boiling Point | ~177 °C |

| Density | ~1.312 g/cm³ |

| XLogP3 | 1.8 |

Data sourced from publicly available chemical databases.[4]

The electron-withdrawing nature of both the fluorine and trifluoromethyl groups impacts the basicity of the amine and the reactivity of the aromatic ring. The bulky trifluoromethyl group at the ortho position also introduces significant steric hindrance, which must be a key consideration in the design of synthetic routes and in predicting binding interactions with biological targets.[3]

General Synthetic Strategy: N-Acylation of this compound

A common and versatile method for derivatizing this compound is through N-acylation to form amide derivatives. This reaction is typically straightforward and allows for the introduction of a wide variety of substituents, facilitating the exploration of structure-activity relationships (SAR).

Below is a representative, detailed protocol for the N-acylation of this compound with a generic carboxylic acid.

Experimental Protocol: Synthesis of a Representative N-(4-Fluoro-2-(trifluoromethyl)benzyl)amide

Materials:

-

This compound

-

Substituted Carboxylic Acid (e.g., 4-methoxybenzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted carboxylic acid (1.0 equivalent).

-

Solvent Addition: Dissolve the carboxylic acid in anhydrous DCM.

-

Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Coupling Reaction: Slowly add the solution of this compound to the activated carboxylic acid mixture.

-

Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-(4-Fluoro-2-(trifluoromethyl)benzyl)amide derivative.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for N-acylation.

Potential Biological Activity: A Focus on Anticancer Applications

Derivatives of fluorinated benzylamines have shown promise in various therapeutic areas, with a notable emphasis on oncology.[3] The rationale behind exploring these compounds as anticancer agents often lies in their potential to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases.[5][6]

Hypothetical Structure-Activity Relationship (SAR) Study

To illustrate the potential for optimization, we present a hypothetical SAR study of a series of N-acyl derivatives of this compound. This hypothetical data is based on established principles of medicinal chemistry and trends observed in related compound classes.

Table 1: Hypothetical Anticancer Activity of N-(4-Fluoro-2-(trifluoromethyl)benzyl)amide Derivatives against a Human Colon Cancer Cell Line (HT-29)

| Compound ID | R-Group (Substituent on Acyl Moiety) | IC50 (µM) |

| 1a | Phenyl | 15.2 |

| 1b | 4-Methoxyphenyl | 8.5 |

| 1c | 4-Chlorophenyl | 5.1 |

| 1d | 3,4-Dichlorophenyl | 2.3 |

| 1e | 4-Trifluoromethylphenyl | 1.8 |

| 1f | Thiophene-2-yl | 7.9 |

| 1g | Pyridine-4-yl | 12.4 |

Analysis of Hypothetical SAR:

-

Electronic Effects: The introduction of electron-withdrawing groups on the phenyl ring of the acyl moiety (e.g., chloro and trifluoromethyl groups in compounds 1c , 1d , and 1e ) appears to enhance anticancer activity. This suggests that the electronic properties of the R-group play a crucial role in the compound's interaction with its biological target.

-

Steric and Lipophilic Properties: The improved potency of the dichlorophenyl derivative (1d ) over the single chloro-substituted compound (1c ) may indicate that increased lipophilicity in this region is favorable for activity.

-

Heteroaromatic Substituents: The thiophene-containing derivative (1f ) shows moderate activity, while the pyridine analog (1g ) is less potent. This could be due to differences in their electronic nature, size, or ability to form specific hydrogen bonds with the target.

Visualization of the SAR Logic:

Caption: SAR logic for anticancer activity.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of newly synthesized derivatives, a battery of in vitro assays is essential. The following section provides a detailed, step-by-step protocol for a fundamental assay in cancer research: the MTT assay for cytotoxicity.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell line (e.g., HT-29 colon cancer cells)

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualization of the MTT Assay Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Concluding Remarks and Future Directions

The this compound scaffold is a privileged starting point for the design of novel bioactive compounds. Its unique combination of electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, provides a powerful tool for medicinal chemists to modulate the ADME and pharmacological profiles of new drug candidates. The synthetic accessibility of its derivatives, particularly through robust N-acylation reactions, allows for the rapid exploration of chemical space and the development of meaningful structure-activity relationships.

While this guide has focused on the potential anticancer applications of these derivatives, the physicochemical properties of this scaffold, particularly its enhanced lipophilicity, suggest that its utility may extend to other therapeutic areas, such as neurodegenerative diseases and other CNS disorders. Future research in this area should focus on the synthesis and evaluation of diverse libraries of this compound derivatives, with a view to identifying compounds with potent and selective activity against a range of biological targets. Elucidation of the precise mechanisms of action of these compounds will be crucial for their further development as therapeutic agents.

References

- Ge, G. H., et al. (2025, August 3). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

- JCDR. Anticancer activity, Colorectal cell lines, MTT assay. [Link]

- Organic Syntheses. N-Benzyl-1-(trimethylsilyl)methanamine. [Link]

- MDPI. (2022, January 13).

- MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

- ResearchGate. Anticancer and cytotoxicity activity assay was performed by MTT assay. [Link]

- PubMed Central. (2018).

- National Institutes of Health.

- PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. [Link]

- Chemical-Knomics. Drug Discovery - Inhibitor. [Link]

- Google Patents. Trifluoromethyl substituted benzamides as kinase inhibitors.

- PubMed. (2013, December 28). Structure-activity Relationships of N-substituted 4-(trifluoromethoxy)benzamidines With Affinity for GluN2B-containing NMDA Receptors. [Link]

- MDPI. Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. [Link]

- PubMed Central. Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 202522-22-3 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Lipophilicity and Steric Profile of 4-Fluoro-2-(trifluoromethyl)benzylamine: Implications for Drug Discovery

Foreword: The Strategic Role of Fluorination in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine and fluorinated moieties into molecular scaffolds represents a cornerstone of rational drug design.[1][2] These modifications are not merely atomic substitutions; they are strategic interventions intended to meticulously sculpt the physicochemical properties of a lead compound, thereby enhancing its pharmacokinetic profile and target engagement.[3] 4-Fluoro-2-(trifluoromethyl)benzylamine stands as a quintessential example of such strategic fluorination. This guide provides an in-depth technical analysis of two critical molecular descriptors for this compound—lipophilicity and steric effects—offering field-proven insights and methodologies for their quantitative assessment.

The Molecular Architecture of this compound